Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)-

Description

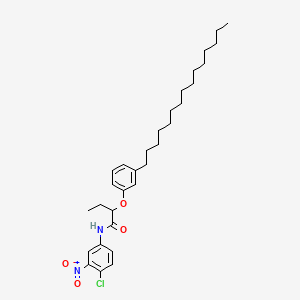

Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)- (CAS: 63134-29-2, EINECS: 263-918-2) is a synthetic amide derivative characterized by a nitro group at the 3-position and a chlorine atom at the 4-position on the phenyl ring. The compound also features a 3-pentadecylphenoxy substituent, contributing to its high lipophilicity. Its molecular formula is C₂₆H₃₅ClN₂O₄, with a molar mass of 475.02 g/mol. Physically, it exists as a light-yellow crystalline solid, stored at 2–8°C to maintain stability .

While direct pharmacological data are unavailable, analogous compounds suggest applications in agrochemicals or materials science due to the nitro group’s prevalence in herbicides and the alkyl chain’s surfactant-like properties .

Properties

CAS No. |

63133-97-1 |

|---|---|

Molecular Formula |

C31H45ClN2O4 |

Molecular Weight |

545.2 g/mol |

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)butanamide |

InChI |

InChI=1S/C31H45ClN2O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-25-19-17-20-27(23-25)38-30(4-2)31(35)33-26-21-22-28(32)29(24-26)34(36)37/h17,19-24,30H,3-16,18H2,1-2H3,(H,33,35) |

InChI Key |

MBQFWSCVWKJOKE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)- typically involves multi-step organic reactions. A common synthetic route might include:

Nitration: Introduction of a nitro group to a phenyl ring.

Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring.

Amidation: Formation of the butanamide group.

Etherification: Attachment of the pentadecylphenoxy group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Nucleophiles: Sodium hydroxide, ammonia.

Major Products

Aminophenyl derivatives: From the reduction of the nitro group.

Substituted phenyl derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)- may have applications in various fields:

Chemistry: As an intermediate in organic synthesis.

Biology: Potential use in studying biological pathways involving amides and phenyl groups.

Medicine: Possible applications in drug development due to its unique functional groups.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)- would depend on its specific interactions with biological molecules. The compound may interact with enzymes or receptors, affecting molecular pathways. The nitro and chloro groups could play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Key Observations:

Electronic Effects: The nitro group in the target compound contrasts with amino (electron-donating, ) or trifluoromethyl (electron-withdrawing, ) groups in analogs. Sulfonamide in introduces hydrogen-bonding capability, absent in the target compound, which may affect solubility and protein-binding interactions .

Lipophilicity and Solubility: The pentadecyl chain (C₁₅H₃₁) in the target compound significantly increases hydrophobicity compared to shorter chains (e.g., ethyl in ). This could reduce aqueous solubility but enhance membrane permeability or surfactant behavior . Trifluoromethyl () and quinoline () groups introduce polarity but are less lipophilic than the pentadecyl chain .

Synthetic Feasibility: Synthesis of the target compound likely involves nucleophilic substitution (e.g., coupling 3-pentadecylphenol with a bromoacetamide intermediate under basic conditions, as seen in for similar amides). Yields (~50–82%) and purification methods (e.g., column chromatography, Rf = 0.28–0.65) from provide benchmarks .

Biological Activity: Tubulin Inhibitors (): Quinoline-containing butanamides (e.g., D.1.8) show that bulky substituents like ethynyl or methyl groups enhance target binding. The pentadecyl chain in the target compound may sterically hinder interactions with tubulin . Antimicrobial Potential: Nitro groups are common in nitroaromatic herbicides (e.g., chloronitrofen). The target compound’s structure aligns with agrochemical motifs, though specific data are lacking .

Table 2: Functional Group Impact on Properties

Biological Activity

Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)- (CAS Number: 63133-97-1) is a synthetic compound with potential biological activities. Its structure includes a butanamide moiety linked to a 4-chloro-3-nitrophenyl group and a long-chain phenoxy group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

- Molecular Formula : C31H45ClN2O4

- Molecular Weight : 545.153 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents; low solubility in water

The biological activity of Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)- is largely attributed to its interactions with various biological targets, including enzymes and receptors involved in cell signaling and metabolic pathways.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in the metabolism of xenobiotics, potentially affecting drug metabolism and toxicity.

- Receptor Modulation : The long alkyl chain may enhance lipophilicity, allowing for better membrane penetration and interaction with lipid-based receptors.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of related compounds, indicating that modifications in the structure can lead to varying degrees of activity against bacteria and fungi. While specific data on Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)- is limited, structural analogs have shown promising results.

Cytotoxicity and Cell Viability

Research indicates that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. For instance:

- Study on Cancer Cell Lines : A study reported that derivatives of butanamide exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Analogue 1 | MCF-7 | 12.5 |

| Analogue 2 | MCF-7 | 8.0 |

Case Studies

- Case Study on Toxicity : In a toxicity assessment involving repeated dosing in rodents, similar compounds were administered at varying concentrations. Observations included liver weight increases without significant histopathological changes, suggesting a potential for hepatotoxicity at high doses.

- Genotoxicity Assessment : Genotoxicity tests using bacterial reverse mutation assays showed no significant increase in revertant colonies for structurally related compounds, indicating a low risk for genetic damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.